molecular formula C15H24O B1664154 4,6-Di-tert-butyl-m-cresol CAS No. 497-39-2

4,6-Di-tert-butyl-m-cresol

Cat. No. B1664154
CAS RN: 497-39-2
M. Wt: 220.35 g/mol
InChI Key: WYSSJDOPILWQDC-UHFFFAOYSA-N
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Description

4,6-Di-tert-butyl-m-cresol (CAS: 497-39-2) is a chemical compound with the molecular formula C15H24O . It is also known as Dbmc .


Synthesis Analysis

The synthesis of 4,6-Di-tert-butyl-m-cresol involves a reaction performed in a glass ampoule put in a stainless steel microautoclave. The ampoule is charged with 5 wt % of the catalyst (with respect to ArOH), 100 mmol of phenol or cresol, 200 mmol of the alcohol, and 10 mmol of CBr4 (CHBr3, CHCl3, CCl4) under argon .


Molecular Structure Analysis

The molecular structure of 4,6-Di-tert-butyl-m-cresol can be represented by the canonical SMILES string: CC1=CC(=C(C=C1C©©C)C©©C)O .


Chemical Reactions Analysis

The condensation of 4,6-Di-tert-butyl-m-cresol can produce regulated food additive di-tert-butyl-m-cresyl phosphonite . It is also used as an intermediate in the production of rubber chemicals, modified phenolic resins, and synthetic musks of the ambrette type .


Physical And Chemical Properties Analysis

4,6-Di-tert-butyl-m-cresol has a molecular weight of 220.3505 .

Scientific Research Applications

Antioxidant Content in Transformer Oil

4,6-Di-tert-butyl-m-cresol, as a variant of butylated hydroxytoluene (BHT), is used as an antioxidant in transformer oil. An electrochemical method for determining BHT content in transformer oil has been established, demonstrating its significant role in preserving oil quality (Zhou et al., 2012).

Chemical Synthesis and Purification

This compound has been synthesized for various applications. For instance, the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a process involving 4,6-Di-tert-butyl-m-cresol, was achieved with significant efficiency (Inagaki et al., 2003). Additionally, a method for purifying butylated p-cresol, a close relative of 4,6-Di-tert-butyl-m-cresol, has been detailed, highlighting its importance in research and industry applications (Shipp et al., 1973).

Metabolic Studies and Food Additives

In the context of food additives, studies have been conducted on the metabolism of compounds closely related to 4,6-Di-tert-butyl-m-cresol, such as α-hydroxy-2,6-di-tert-butyl-p-cresol. These studies have isolated and characterized various metabolites, contributing to the understanding of their antioxidative effects (Akagi & Aoki, 1962).

Alkylation Reactions

4,6-Di-tert-butyl-m-cresol is involved in alkylation reactions, crucial in organic synthesis. The reaction of mixed P-cresol and m-cresol with isobutylene demonstrated significant conversion rates for 4,6-Di-tert-butyl-m-cresol, showcasing its utility in chemical processes (Zhang Qiang, 2012).

Catalysis and Selective Adsorption

In catalysis, 4,6-Di-tert-butyl-m-cresol has been studied for its role in tert-butylation reactions. It is a key component in the selective adsorption processes, such as in the industrial synthesis of antioxidants like BHT. This involves complex interactions like hydrogen bonding and steric hindrance, critical for achieving desired selectivities in chemical reactions (Koehler et al., 1999).

Safety And Hazards

Exposure to 4,6-Di-tert-butyl-m-cresol should be avoided as it can be harmful if swallowed and cause skin and eye irritation . Long-term exposure can result in functional and histological changes of lung, liver, kidneys, and thyroid .

properties

IUPAC Name

2,4-ditert-butyl-5-methylphenol
Source PubChem
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InChI

InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSSJDOPILWQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041502
Record name 3-Methyl-4,6-di-tert-butylphenol
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Molecular Weight

220.35 g/mol
Source PubChem
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Physical Description

Liquid, Solid; [Merck Index]
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Boiling Point

211 °C @ 100 MM HG
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Solubility

PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Density

0.912 @ 80 °C/4 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Product Name

4,6-Di-tert-butyl-m-cresol

Color/Form

CRYSTALS

CAS RN

497-39-2
Record name Di-tert-Butyl-m-cresol
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Record name 4,6-Di-tert-butyl-3-methylphenol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl-
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Record name 3-Methyl-4,6-di-tert-butylphenol
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Record name 4,6-di-tert-butyl-m-cresol
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Record name 4,6-DI-TERT-BUTYL-M-CRESOL
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Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
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Melting Point

62.1 °C
Record name 4,6-DI-TERT-BUTYL-3-METHYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
JC Amberlang, GEP Smith Jr - Rubber Chemistry and …, 1955 - meridian.allenpress.com
Di-tert-butyl-m-cresol sulfide was found to be less active in reclaiming p-benzoquinone dioxime-cured GR-S than in reclaiming sulfur-cured GR-S. It appeared to have no effect on p-…
Number of citations: 6 meridian.allenpress.com
SA Dar, FA Ganai, AR Yousuf… - African Journal of …, 2012 - academicjournals.org
The localization of bioactive phytochemical (s) may be one of the important approaches for the containment of antibiotic resistance. This study evaluated the antibacterial activity and …
Number of citations: 27 academicjournals.org
CE Döring, D Estel, W Pehle, M Gaikowski… - … of Chromatography A, 1985 - Elsevier
NO. Compound Boiling point (“C) 1 6-tert.-bu-o-cre 231 2 6-tert.-bu-p-cre 232.7 3 6-sec.-bu-p-cre 237 4 6-fert.-bu-m-cre 244 5 6-sec.-bu-m-cre 246-250 6 4-tert.-bu-o-cre 246.8 7 4-tert.-…
Number of citations: 7 www.sciencedirect.com
C Gu, K Yan, L Bo, X Zhou, Y He, J Feng, J Qin - Water, 2023 - mdpi.com
Phenolic compounds in oil wastewater are highly toxic and refractory. Hydrolysis at pH 12 for 12 h makes these compounds more vulnerable to attack and destruction. Under the …
Number of citations: 3 www.mdpi.com
MJ Al, GJ Mohammed - researchgate.net
Medicinal plants are important source of antibacterial compounds. These plants contain secondary metabolites such as alkaloids, flavonoids, steroids, phenolics, terpenes and volatile …
Number of citations: 3 www.researchgate.net
SK Malpani, D Goyal, S Chinnam, SK Sharma… - Sustainability, 2022 - mdpi.com
In the present study, perlite was thermally activated and then modified desirably to generate super acidity by loading different weight percentages of sulfated zirconia (SZ) via the two-…
Number of citations: 1 www.mdpi.com
HG Shirk, RR Corey Jr - Archives of Biochemistry and Biophysics, 1952 - Elsevier
The assay of 17 o-chlorophenols for fungistatic potency has indicated that these derivatives are not, in general, significantly more effective in inhibiting the growth of Aspergillus niger …
Number of citations: 7 www.sciencedirect.com
Z Cao, J Zhang, J Zhang, H Zhang - Journal of hazardous materials, 2017 - Elsevier
The degradations of Reactive Brilliant Red X-3B (RBRX-3B) in an electric-assisted microbial system (EAMS), a microbial system (MS) and an electrochemical system (ECS) were …
Number of citations: 26 www.sciencedirect.com
V Nepote, MC Lábaque, PR Quiroga… - British Food …, 2022 - emerald.com
Purpose The aim of the paper is to compare consumer acceptance, sensory analysis and volatile compounds of caiman meat with regard to surubí fish and chicken meat. Design/…
Number of citations: 3 www.emerald.com
MS Sibiya - 2012 - search.proquest.com
The research contained in this thesis was aimed at the applications of Lewis acids (metal triflate salts in particular) and Brønsted acids as catalysts for various organic synthesis reactions…
Number of citations: 3 search.proquest.com

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